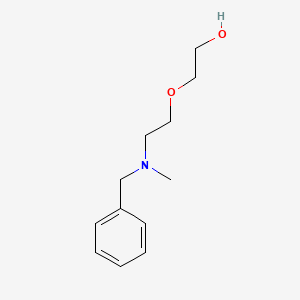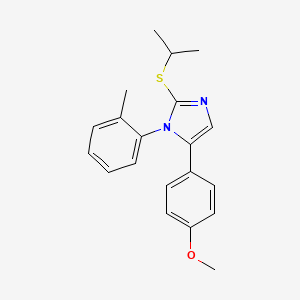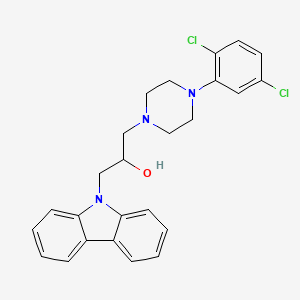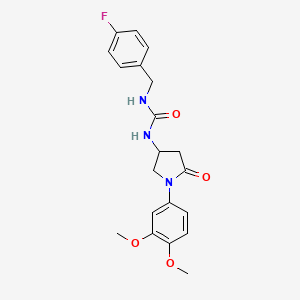![molecular formula C20H16ClN3O3S2 B2823044 5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide CAS No. 899964-82-0](/img/structure/B2823044.png)
5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H16ClN3O3S2 and its molecular weight is 445.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Development of Heterocyclic Compounds
Research by Abu‐Hashem et al. (2020) involved synthesizing novel heterocyclic compounds using a related chemical structure. These compounds showed promise as COX-1/COX-2 inhibitors, with significant analgesic and anti-inflammatory activities, indicating potential applications in medical treatments (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Evaluation and Docking Studies
Talupur, Satheesh, & Chandrasekhar (2021) conducted antimicrobial evaluation and docking studies on similar compounds, indicating the potential of these chemical structures in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Investigation of Antibacterial Activities
The study by Song et al. (2017) focused on assessing the antibacterial activities of 1,3,4-oxadiazole thioether derivatives, which include structures similar to the compound . These derivatives exhibited good antibacterial activities, suggesting their potential application in combating bacterial infections (Song et al., 2017).
Development of Aromatic Polyamides
Hsiao & Yu (1996) explored the synthesis of aromatic polyamides bearing ether and isopropylidene links, which include compounds structurally related to the compound . These polymers displayed good thermal stability and solubility, indicating potential use in materials science (Hsiao & Yu, 1996).
Synthesis of Polyfunctionalized Pyrroles and Thiophenes
Cheng, Peng, & Li (2010) investigated the synthesis of polyfunctionalized pyrroles and thiophenes. These compounds, derived from structures similar to the compound , demonstrate the potential for developing various industrial and pharmaceutical applications (Cheng, Peng, & Li, 2010).
Anticancer Activity of Thiophene Derivatives
Atta & Abdel‐Latif (2021) synthesized new thiophene derivatives that exhibited significant in vitro cytotoxicity, indicating potential applications in cancer therapy (Atta & Abdel‐Latif, 2021).
Crystal Structure and Hirshfeld Surface Analysis
Prabhuswamy et al. (2016) conducted a study on the crystal structure and Hirshfeld surface analysis of a compound structurally similar to the one . Such studies are crucial in understanding the physical and chemical properties of new compounds (Prabhuswamy et al., 2016).
properties
IUPAC Name |
5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S2/c1-26-13-6-7-14(27-2)18-17(13)23-20(29-18)24(11-12-5-3-4-10-22-12)19(25)15-8-9-16(21)28-15/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOPBAKMRJBGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2822963.png)

![(1S,2R,4R)-2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2822965.png)
![Butyl 4-{[2-cyano-3-(2-isopropoxyphenyl)acryloyl]amino}benzoate](/img/structure/B2822967.png)
![N4-(4-methoxyphenyl)-N2-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2822968.png)
![N-Methyl-N-[2-[methyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2822969.png)

![2-[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/no-structure.png)

![N-[[4-(3-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2822978.png)

